N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
Description
N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a thiophen-3-ylmethyl group and a trifluoromethyl group
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c14-13(15,16)11-4-2-1-3-10(11)12(18)17-7-9-5-6-19-8-9/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPGMWPYVERAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring , a trifluoromethyl group , and a benzamide moiety . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The unique combination of these structural elements contributes to its diverse applications in scientific research.
Scientific Research Applications
-
Chemistry
- Building Block : N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide serves as a key building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation of the thiophene ring, makes it valuable for synthetic chemists.
-
Biology
- Bioactive Compound : The compound has been investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Its interactions with specific molecular targets suggest it may modulate various biological pathways.
- Medicine
-
Industry
- Material Development : this compound is also utilized in the development of advanced materials and chemical processes, leveraging its unique chemical properties.
This compound has demonstrated notable biological activities:
Antimicrobial Activity
Research has shown significant antimicrobial properties against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. faecalis | 40 | Ceftriaxone | 29 |
| P. aeruginosa | 50 | Ceftriaxone | 24 |
| S. typhi | 45 | Ceftriaxone | 30 |
| K. pneumoniae | 50 | Ceftriaxone | 19 |
These findings indicate that the compound's antimicrobial activity is comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Anticancer Potential
Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanisms may involve apoptosis induction and cell cycle arrest through modulation of signaling pathways associated with cancer progression .
Case Studies and Research Findings
Recent studies have further elucidated the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline
- N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline
Uniqueness
N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also adds to its distinct properties compared to other benzamide derivatives.
Biological Activity
N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a trifluoromethyl group , and a benzamide moiety , contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, affecting cellular signaling.
- Receptor Modulation : It can bind to specific receptors, influencing their activity and leading to downstream biological effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, comparable to standard antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. faecalis | 40 | Ceftriaxone | 29 |
| P. aeruginosa | 50 | Ceftriaxone | 24 |
| S. typhi | 45 | Ceftriaxone | 30 |
| K. pneumoniae | 50 | Ceftriaxone | 19 |
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties, particularly against breast cancer cell lines:
- Cell Viability : The compound has been shown to reduce cell viability in MCF-7 cells significantly, with an IC50 value indicating effective antiproliferative activity .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 | 225 | Induction of Apoptosis |
| A549 | 200 | G1 Phase Arrest |
| HCT116 | 180 | S Phase Arrest |
Case Studies
- Antiviral Potential : A study explored the antiviral efficacy of related compounds, highlighting the potential for this compound in inhibiting viral replication pathways .
- Structure-Activity Relationship (SAR) : Research on derivatives indicated that modifications at the thiophene and trifluoromethyl positions could enhance biological activity, suggesting avenues for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
